N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C20H17ClN2O4S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-15-2-12-20(13-3-15)28(26,27)22(18-10-6-17(21)7-11-18)14-16-4-8-19(9-5-16)23(24)25/h2-13H,14H2,1H3 |
InChI Key |
OEYYUMPVRFMAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chlorobenzenesulfonyl Chloride Intermediate
A key precursor, 4-chlorobenzenesulfonyl chloride, is prepared by sulfonation of chlorobenzene using chlorosulfonic acid and thionyl chloride under controlled conditions. The process is optimized to be wastewater-free and ecologically favorable, with reaction gases (SO2 and HCl) recycled via scrubbers.
- Typical molar ratios: 1 mole chlorobenzene, 1.6 moles chlorosulfonic acid, and 3.2 moles thionyl chloride.
- Reaction temperature: 50-60 °C.
- The crude sulfonyl chloride melt is used directly or purified by vacuum distillation.
- By-products such as 4,4'-dichlorodiphenyl sulfone are removed by filtration.
This intermediate is crucial for subsequent sulfonamide formation.
Formation of 4-Chlorobenzenesulfonamide Derivatives
The sulfonyl chloride intermediate reacts with aqueous ammonia or primary/secondary amines to form sulfonamides:
- Reaction conditions: 0-100 °C, preferably 20-80 °C.
- Reaction time: 1-5 hours.
- The reaction mixture is stirred, and the product is isolated by acidification and filtration.
- The process can be adapted to produce water-soluble sulfonamides or their alkali salts.
This step forms the sulfonamide linkage essential for the target compound.
Introduction of the 4-Nitrobenzyl Group
The N-(4-nitrobenzyl) substituent is introduced by nucleophilic substitution or reductive amination of the sulfonamide nitrogen with 4-nitrobenzyl halides or related derivatives.
- This step often requires controlled temperature and pH to avoid side reactions.
- Catalysts or coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) and bases like N,N-diisopropylethylamine (DIEA) are used to facilitate amide bond formation.
- Protection and deprotection strategies (e.g., Boc protection) may be employed to control selectivity during multi-step synthesis.
Final Acylation and Purification
The final acylation step involves reacting the free amine intermediate with 4-chlorobenzenesulfonyl chloride to yield the target sulfonamide compound.
- Reaction solvents: dichloromethane or similar organic solvents.
- Reaction temperature: ambient to slightly elevated.
- Purification by crystallization or chromatography ensures high purity.
- Analytical techniques such as HPLC and NMR spectroscopy are used to confirm structure and purity.
Recent advances include electrochemical synthesis methods that offer tunable and environmentally friendly routes to benzenesulfonamide derivatives:
- Reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids can selectively produce sulfonamide derivatives.
- By adjusting the electrode potential, different products can be synthesized, including N-hydroxy and amino-substituted benzenesulfonamides.
- This method is energy-efficient and avoids harsh reagents, aligning with green chemistry principles.
| Step | Reactants/Intermediates | Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Chlorobenzene + Chlorosulfonic acid + Thionyl chloride | 50-60 °C, 1-5 h | Wastewater-free sulfonyl chloride synthesis | High yield, crude melt used directly |
| 2 | 4-Chlorobenzenesulfonyl chloride + Ammonia/amine | 20-80 °C, 1-5 h | Formation of sulfonamide linkage | Water-soluble sulfonamide formed |
| 3 | Sulfonamide + 4-nitrobenzyl halide or derivative | Controlled temp, coupling agents | Nucleophilic substitution or reductive amination | Intermediate with 4-nitrobenzyl group |
| 4 | Free amine intermediate + 4-chlorobenzenesulfonyl chloride | Ambient to mild heat | Final acylation to target compound | Purified N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide |
| Alt. | Electrochemical synthesis of benzenesulfonamides | Controlled potential electrolysis | Green, tunable synthesis | Selective sulfonamide derivatives |
- High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for monitoring reaction progress and confirming product identity.
- Melting points and yields are consistent with literature values (e.g., melting point ~146 °C for related sulfonamides).
- Reaction optimization focuses on minimizing by-products such as 4,4'-dichlorodiphenyl sulfone and maximizing sulfonamide purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivative.
Oxidation: Carboxylic acid derivative.
Scientific Research Applications
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial or anti-inflammatory properties.
Materials Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Conformation and Substituent Effects
The conformation of the N–H bond in sulfonamides is critical for intermolecular interactions and biological activity. Key comparisons include:
Torsion Angles and Dihedral Geometry
- N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide : The nitro group on the benzyl moiety introduces strong electron-withdrawing effects, influencing the dihedral angle between the sulfonyl benzene and the nitro-substituted benzyl group. This angle is comparable to 4-methyl-N-(4-nitrobenzoyl)benzenesulfonamide (I), where the dihedral angle between the sulfonyl benzene and nitrobenzoyl group is 89.8° .
- N-(4-Chlorobenzoyl)-4-methylbenzenesulfonamide (II): The 4-chloro substituent on the benzoyl group results in a smaller dihedral angle (87.5°) between the sulfonyl benzene and benzoyl ring, attributed to weaker steric hindrance compared to nitro groups .
- 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide (III): The electron-donating methyl group on the benzoyl ring reduces steric strain, leading to a dihedral angle of 88.9° .
Hydrogen Bonding and Packing
- Compounds with nitro groups (e.g., I) exhibit stronger intermolecular hydrogen bonds (e.g., N–H···O=S) due to the electron-deficient aromatic ring, enhancing crystal packing density .
- Chloro-substituted analogs (e.g., II) show weaker hydrogen bonds but greater van der Waals interactions due to the larger atomic radius of chlorine .
Physicochemical Properties
The nitro group in the target compound reduces lipophilicity (lower LogP) compared to chloro- or methyl-substituted analogs, likely due to increased polarity.
Key Research Findings
- Electronic Effects : Nitro groups increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution compared to chloro or methyl groups .
- Thermal Stability : Nitro-substituted derivatives decompose at higher temperatures (250–300°C) than chloro analogs (200–250°C) due to stronger intermolecular forces .
- Solubility : Aqueous solubility decreases in the order: methyl > chloro > nitro, correlating with substituent polarity .
Biological Activity
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor domains. This compound, characterized by its complex structure, exhibits a range of biological effects that are critical for therapeutic applications. This article aims to review the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The chemical formula of this compound is with a molecular weight of 416.88 g/mol. The structural features include a chlorophenyl group, a nitrobenzyl moiety, and a sulfonamide functional group, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The specific compound under review has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16.5 |
| Escherichia coli | 32.0 |
| Bacillus subtilis | 8.0 |
| Pseudomonas aeruginosa | 64.0 |
The data suggests that this compound exhibits varying degrees of activity against different bacterial strains, with notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor potential. Studies have shown that the compound can induce apoptosis in cancer cell lines through several mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Antitumor Efficacy in Cell Lines
A study conducted on various human cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The following observations were noted:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Inhibition Rates :
- HeLa: 70% at 30 µM
- MCF-7: 65% at 50 µM
- A549: 50% at 10 µM
The results indicate a dose-dependent response where higher concentrations correlate with increased cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
- Induction of Oxidative Stress : The nitro group may contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage in cells.
- Apoptosis Induction : In tumor cells, the compound activates caspase pathways, promoting programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
